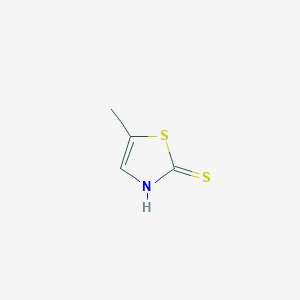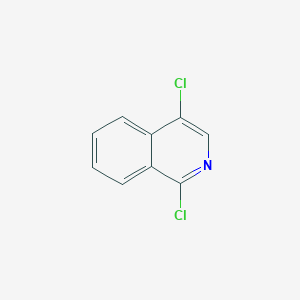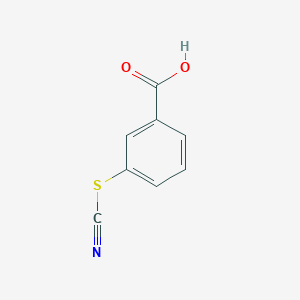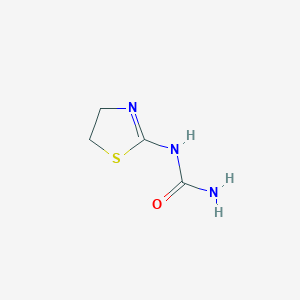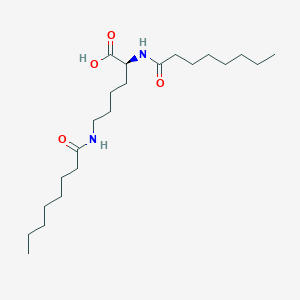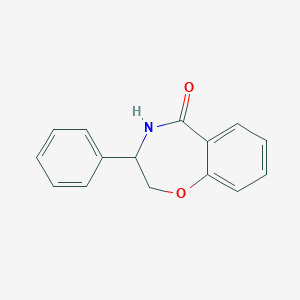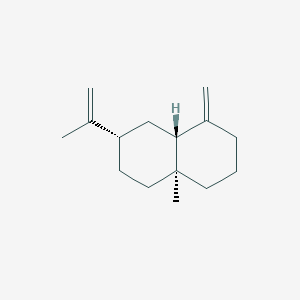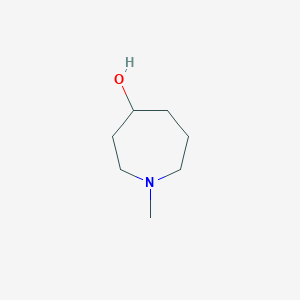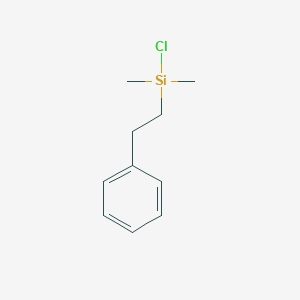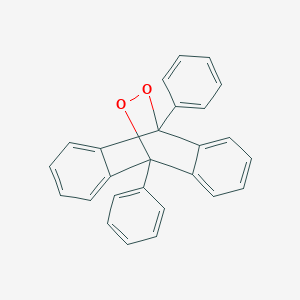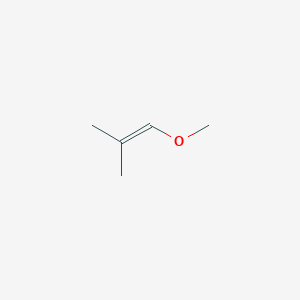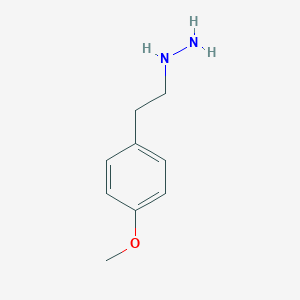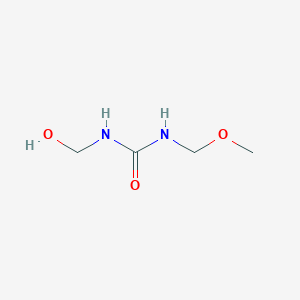
1-(Hydroxymethyl)-3-(methoxymethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-3-(methoxymethyl)urea is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound is also known as HMU and has the chemical formula C5H12N2O3.
Mechanism Of Action
The mechanism of action of 1-(Hydroxymethyl)-3-(methoxymethyl)urea is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division.
Biochemical And Physiological Effects
Studies have shown that 1-(Hydroxymethyl)-3-(methoxymethyl)urea can affect various biochemical and physiological processes in the body. It has been found to reduce the levels of certain enzymes that are associated with inflammation and oxidative stress. Additionally, it has been found to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(Hydroxymethyl)-3-(methoxymethyl)urea in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been found to have low toxicity levels, making it safe to use in experiments involving living organisms. However, one limitation is that the mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
Future Directions
There are several future directions for research involving 1-(Hydroxymethyl)-3-(methoxymethyl)urea. One direction is to further investigate its potential anti-cancer properties and explore its use in cancer treatment. Another direction is to study its effects on other physiological processes and investigate its potential use in treating other diseases. Additionally, further research is needed to fully understand the mechanism of action and how it can be used to develop new drugs.
Synthesis Methods
The synthesis of 1-(Hydroxymethyl)-3-(methoxymethyl)urea involves the reaction between urea and formaldehyde. The reaction takes place in the presence of a catalyst, usually a strong base like sodium hydroxide. The resulting product is then purified through recrystallization.
Scientific Research Applications
1-(Hydroxymethyl)-3-(methoxymethyl)urea has been studied for its potential applications in various fields of science. In the field of medicine, it has been found to have anti-cancer properties. Studies have shown that HMU can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment.
properties
CAS RN |
17741-86-5 |
|---|---|
Product Name |
1-(Hydroxymethyl)-3-(methoxymethyl)urea |
Molecular Formula |
C4H10N2O3 |
Molecular Weight |
134.13 g/mol |
IUPAC Name |
1-(hydroxymethyl)-3-(methoxymethyl)urea |
InChI |
InChI=1S/C4H10N2O3/c1-9-3-6-4(8)5-2-7/h7H,2-3H2,1H3,(H2,5,6,8) |
InChI Key |
DATBHDRXGLZCHA-UHFFFAOYSA-N |
SMILES |
COCNC(=O)NCO |
Canonical SMILES |
COCNC(=O)NCO |
Other CAS RN |
17741-86-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



